molecular formula C19H23N7O6 B12426010 Tetrahydrofolic acid-d4

Tetrahydrofolic acid-d4

Cat. No.: B12426010
M. Wt: 449.5 g/mol
InChI Key: MSTNYGQPCMXVAQ-KLSHAWTBSA-N
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Description

Tetrahydrofolic acid-d4 is a deuterium-labeled derivative of tetrahydrofolic acid, a biologically active form of vitamin B9 (folate). This compound is essential in various biochemical processes, including the transfer of one-carbon units in the synthesis of nucleic acids, amino acids, and lipids . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofolic acid-d4 is synthesized through the catalytic hydrogenation of folic acid using deuterium gas. The process involves the reduction of folic acid in the presence of a catalyst such as Raney nickel. The reaction is typically carried out under controlled conditions to ensure high selectivity and yield .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar approach but on a larger scale. Continuous-flow technology is often employed to enhance efficiency and scalability. This method allows for the precise control of reaction parameters, resulting in a high conversion rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofolic acid-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to dihydrofolic acid.

    Reduction: It can be reduced from dihydrofolic acid.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using deuterium gas and a catalyst like Raney nickel.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Dihydrofolic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tetrahydrofolic acid-d4 has numerous applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways involving folate derivatives.

    Biology: Helps in studying the role of folate in cellular processes, including DNA synthesis and repair.

    Medicine: Used in research on folate metabolism and its implications in diseases such as cancer and anemia.

    Industry: Employed in the development of pharmaceuticals and nutritional supplements

Mechanism of Action

Tetrahydrofolic acid-d4 acts as a coenzyme in various metabolic reactions. It is transported across cells by receptor-mediated endocytosis and is involved in:

    Erythropoiesis: Maintaining normal red blood cell production.

    Nucleic Acid Synthesis: Synthesizing purine and thymidylate nucleic acids.

    Amino Acid Interconversion: Interconverting amino acids.

    tRNA Methylation: Methylating transfer RNA.

    Formate Generation and Utilization: Generating and using formate.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofolic acid: The non-deuterated form, involved in similar biochemical processes.

    Dihydrofolic acid: The oxidized form, which is reduced to tetrahydrofolic acid.

    5,10-Methylenetetrahydrofolate: A derivative involved in the transfer of one-carbon units.

Uniqueness

Tetrahydrofolic acid-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and understanding metabolic pathways. The presence of deuterium atoms provides a distinct advantage in mass spectrometry and other analytical techniques, allowing for precise tracking and quantification .

Properties

Molecular Formula

C19H23N7O6

Molecular Weight

449.5 g/mol

IUPAC Name

(2S)-2-[[4-[[(2-amino-6,7-dideuterio-4-oxo-3,5,7,8-tetrahydropteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1/i7D2,8D,11D/t8?,11?,12-

InChI Key

MSTNYGQPCMXVAQ-KLSHAWTBSA-N

Isomeric SMILES

[2H]C1C(NC2=C(N1)N=C(NC2=O)N)([2H])C([2H])([2H])NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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